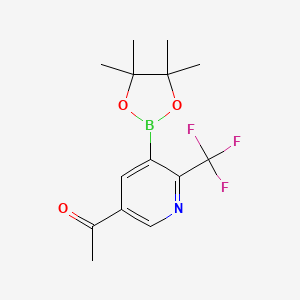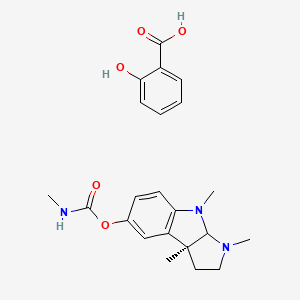
Eserine salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a reversible inhibitor of the enzyme acetylcholinesterase (AChE), which plays a crucial role in the breakdown of the neurotransmitter acetylcholine. This compound has significant applications in medicine, particularly in the treatment of glaucoma and anticholinergic toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Eserine salicylate can be synthesized through the reaction of physostigmine with salicylic acid. The reaction typically involves heating the two compounds in the presence of a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from the Calabar bean followed by chemical modification to form the salicylate derivative. This process requires careful control of reaction conditions to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Eserine salicylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions typically involve the replacement of a functional group in the molecule with another group, often using nucleophiles or electrophiles.
Major Products Formed:
Oxidation Products: Oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the specific conditions used.
Reduction Products: Reduction reactions can produce reduced forms of the compound, which may have different biological activities.
Substitution Products: Substitution reactions can result in the formation of analogs with altered chemical properties.
Scientific Research Applications
Eserine salicylate has a wide range of applications in scientific research, including:
Medicine: It is used in the treatment of glaucoma by reducing intraocular pressure and in the management of anticholinergic toxicity by restoring normal neurotransmitter levels.
Neuroscience: this compound is used to study the role of acetylcholine in neural signaling and to investigate the mechanisms of cholinergic neurotransmission.
Pharmacology: It serves as a tool compound in drug discovery and development, particularly in the search for new cholinesterase inhibitors.
Toxicology: this compound is used in toxicological studies to assess the effects of cholinesterase inhibitors and to develop antidotes for poisoning.
Mechanism of Action
Eserine salicylate exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is particularly useful in conditions where there is a deficiency of acetylcholine, such as in glaucoma and anticholinergic toxicity.
Molecular Targets and Pathways Involved:
Acetylcholinesterase (AChE): The primary target of this compound is AChE, which is involved in the hydrolysis of acetylcholine.
Cholinergic Pathways: By increasing acetylcholine levels, this compound affects cholinergic pathways, which are critical for various physiological functions, including muscle contraction, heart rate regulation, and cognitive processes.
Comparison with Similar Compounds
Donepezil: Used in the treatment of Alzheimer's disease.
Rivastigmine: Another Alzheimer's disease medication.
Galantamine: Also used for Alzheimer's disease and dementia.
Properties
Molecular Formula |
C22H27N3O5 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13?,15-;/m0./s1 |
InChI Key |
HZOTZTANVBDFOF-LDCKTULKSA-N |
Isomeric SMILES |
C[C@@]12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O |
solubility |
>62 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-[1-(propane-2-sulfonyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B15339627.png)

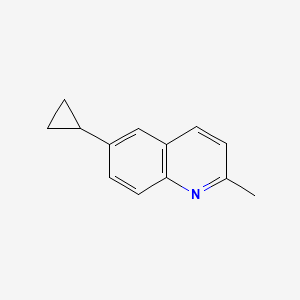
![3-[5-chloro-3-methyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B15339652.png)
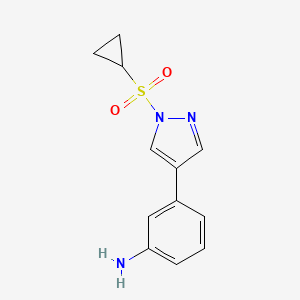
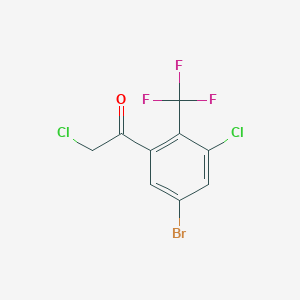
![3-[3-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15339671.png)
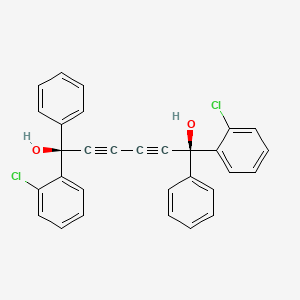
![3-Chloro-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339700.png)


